molecular formula C19H22N4O4 B6507488 N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide CAS No. 899999-23-6

N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(2-nitrophenyl)ethanediamide

Cat. No. B6507488
CAS RN: 899999-23-6
M. Wt: 370.4 g/mol
InChI Key: WPJIOSGQDINOLB-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(4-methylphenyl)ethyl)-N-(2-nitrophenyl)ethanediamide, commonly referred to as DMNP or DMNPE, is an organic compound that is used in various scientific research applications. It is a derivative of ethanediamide, which is an amide of ethylene diamine, and is commonly used in organic synthesis. DMNPE is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In addition, DMNPE has been used in the synthesis of biopolymers, such as polyurethanes and polyesters.

Scientific Research Applications

DMNPE is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, DMNPE is commonly used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. In biochemistry, DMNPE is used as a reagent in the synthesis of biopolymers, such as polyurethanes and polyesters. DMNPE is also used in pharmacology, as it has been found to have anticonvulsant and anti-inflammatory properties.

Mechanism of Action

DMNPE is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, DMNPE increases the amount of acetylcholine available in the brain, which can lead to increased cognitive function, improved memory, and enhanced learning.
Biochemical and Physiological Effects
DMNPE has been found to have a variety of biochemical and physiological effects. In addition to its anticonvulsant and anti-inflammatory properties, DMNPE has been found to have antioxidant, anti-cancer, and anti-diabetic effects. Additionally, DMNPE has been found to have neuroprotective effects, as it has been found to protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using DMNPE for lab experiments include its low cost, its availability, and its ability to be synthesized in a variety of ways. Additionally, DMNPE has been found to have a variety of biochemical and physiological effects, making it a useful reagent for a variety of scientific research applications. The main limitation of using DMNPE for lab experiments is its potential toxicity, as it has been found to be toxic to humans and animals in high doses.

Future Directions

Future research on DMNPE could include further exploration of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research could be conducted on the mechanisms of action of DMNPE, as well as its potential toxicity. Additionally, further research could be conducted on the development of new synthetic methods for the production of DMNPE, as well as new uses for the compound. Finally, further research could be conducted on the potential environmental impacts of DMNPE, as well as its potential applications in the agricultural sector.

Synthesis Methods

DMNPE can be synthesized by a variety of methods, including chemical reactions, electrochemical reactions, and electrochemical oxidation. The most common method of synthesis is the reaction of ethylene diamine with nitrobenzene in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at temperatures ranging from 120 to 180°C. The reaction produces a yellow-colored solution containing DMNPE.

properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(2-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-13-8-10-14(11-9-13)17(22(2)3)12-20-18(24)19(25)21-15-6-4-5-7-16(15)23(26)27/h4-11,17H,12H2,1-3H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJIOSGQDINOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(2-nitrophenyl)oxalamide

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